2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1325751-41-4
VCID: VC11804487
InChI: InChI=1S/C19H23N3O4S/c1-25-14-5-6-17(26-2)16(12-14)22-10-9-21(19(22)24)13-18(23)20-8-7-15-4-3-11-27-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23)
SMILES: COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCCC3=CC=CS3
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.5 g/mol

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide

CAS No.: 1325751-41-4

Cat. No.: VC11804487

Molecular Formula: C19H23N3O4S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide - 1325751-41-4

Specification

CAS No. 1325751-41-4
Molecular Formula C19H23N3O4S
Molecular Weight 389.5 g/mol
IUPAC Name 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide
Standard InChI InChI=1S/C19H23N3O4S/c1-25-14-5-6-17(26-2)16(12-14)22-10-9-21(19(22)24)13-18(23)20-8-7-15-4-3-11-27-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23)
Standard InChI Key LTSDRLNNFCZYDT-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCCC3=CC=CS3
Canonical SMILES COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCCC3=CC=CS3

Introduction

The compound 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic molecule that belongs to the class of acetamides. It features an imidazolidinone ring system substituted with a 2,5-dimethoxyphenyl group and linked to a thiophen-2-yl ethyl moiety via an acetamide linkage. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.

Synthesis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the imidazolidinone ring and the attachment of the thiophen-2-yl ethyl moiety. Common reagents and conditions might include:

  • Imidazolidinone Formation: This could involve the reaction of a diamine with a carbonyl compound.

  • Acetamide Linkage Formation: This typically involves the reaction of an amine with an acyl chloride or anhydride.

Potential Applications

Compounds with similar structures have shown potential in various biological applications:

  • Pharmacological Activity: Related compounds have been explored for their anti-inflammatory and anticancer properties .

  • Chemical Properties: The presence of a thiophene ring may confer unique electronic properties, potentially useful in materials science applications.

Research Findings and Data

While specific research findings for 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide are not available, related compounds have been studied extensively:

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamideC20_{20}H24_{24}N4_{4}O4_{4}384.4Potential pharmacological applications
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedAnti-inflammatory, potential 5-LOX inhibitor
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneNot specifiedNot specifiedAnticancer activity

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